molecular formula C17H13NO B1589560 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one CAS No. 864224-08-8

2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one

Katalognummer: B1589560
CAS-Nummer: 864224-08-8
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: XOUDFZJCSDKXLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is a functionalized dihydroquinolinone compound of significant interest in medicinal and synthetic chemistry. The quinoline scaffold is a privileged structure in drug discovery, known to exhibit a broad spectrum of biological activities, including antiviral, anticancer, and antibacterial effects . This particular derivative features a phenylethynyl substituent, a key functional group that enhances its utility as a versatile building block for the construction of more complex nitrogen-containing heterocycles . Researchers value this compound for developing novel synthetic methodologies, such as photo-induced domino radical reactions, to access structurally complex, N-fused quinoline frameworks . Its mechanism of action in biological systems is derived from the core quinoline structure, which allows for interaction with diverse biological targets . This makes it a valuable precursor or intermediate for researchers investigating new therapeutic agents and photophysical materials . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17-8-4-7-16-15(17)12-11-14(18-16)10-9-13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUDFZJCSDKXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)C#CC3=CC=CC=C3)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464098
Record name 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864224-08-8
Record name 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis of 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one typically involves:

  • Construction of the 7,8-dihydroquinolin-5(6H)-one core.
  • Introduction of the phenylethynyl substituent at the 2-position via cross-coupling reactions.

Preparation of the 7,8-Dihydroquinolin-5(6H)-one Core

Key intermediates and reagents:

  • Hexane-1,3-dione derivatives
  • Ammonium acetate
  • 2-Bromomalonaldehyde

Method:

  • Cyclization Step: Hexane-1,3-dione derivatives react with ammonium acetate to form 3-aminocyclohex-2-enone intermediates.
  • Ring Closure: These intermediates are then converted into the 7,8-dihydroquinolin-5(6H)-one core using 2-bromomalonaldehyde.

This method provides a reliable route to obtain the bicyclic quinolinone scaffold essential for further functionalization.

Introduction of the Phenylethynyl Group via Sonogashira Coupling

Key reagents and catalysts:

  • Terminal phenylacetylene (phenylethynyl group source)
  • Aryl or heteroaryl bromides (e.g., 3-bromopyridine derivatives)
  • Palladium catalyst, commonly Pd[PPh3]2Cl2
  • Copper co-catalyst (typically CuI)
  • Base (e.g., triethylamine or other suitable bases)

Procedure:

  • The Sonogashira cross-coupling reaction is employed to attach the phenylethynyl moiety to the quinolinone core at the 2-position.
  • The reaction involves the coupling of terminal alkynes with aryl bromides under palladium catalysis in the presence of a copper co-catalyst.
  • This method is highly effective for forming carbon-carbon bonds between the quinoline scaffold and the phenylethynyl substituent.

Reaction conditions:

  • Solvent: Commonly polar aprotic solvents such as DMF or THF.
  • Temperature: Typically ambient to moderate heating (room temperature to 80 °C).
  • Catalyst loading: Pd[PPh3]2Cl2 in catalytic amounts.
  • Base: Triethylamine or similar bases to deprotonate the terminal alkyne.

This approach is widely used due to its high efficiency and selectivity in synthesizing substituted quinoline derivatives.

Summary Table of Preparation Methods

Step Starting Materials / Reagents Reaction Type Catalyst/System Conditions Notes
1 Hexane-1,3-dione derivatives + Ammonium acetate Cyclization to 3-aminocyclohex-2-enone None (thermal/base) Mild heating Forms intermediate for quinolinone core
2 3-Aminocyclohex-2-enone + 2-bromomalonaldehyde Ring closure to 7,8-dihydroquinolin-5(6H)-one None (thermal/base) Mild heating Yields quinolinone bicyclic scaffold
3 7,8-Dihydroquinolin-5(6H)-one derivative + Phenylacetylene Sonogashira cross-coupling Pd[PPh3]2Cl2 + CuI + base RT to 80 °C, polar aprotic solvent Attaches phenylethynyl group at 2-position
Alt 1 2-Bromobenzaldehydes + amine substrates Ullman-type domino reaction Cu(II) catalyst DMF, ligand-free Simultaneous C-C and C-N bond formation in quinoline fusion
Alt 2 Hydrazonoanilines + phenylacetylenes Rhodium-catalyzed annulation Rh[Cp*Cl2]2 Acetonitrile, moderate temp Moderate to good yields of quinoline derivatives
Alt 3 Enamines + propargylic imines Cascade annulation Cu(OTf)2 CH3CN, 120 °C High regioselectivity and yields
Alt 4 Anilines + terminal alkynes One-pot C-H activation AgSbF6 + K2S2O8 + DMSO Room temp Direct synthesis with broad substrate scope

Research Findings and Notes

  • The Sonogashira coupling remains the most direct and efficient method for installing the phenylethynyl group onto the quinolinone core, favored for its mild conditions and high selectivity.
  • The initial quinolinone core synthesis via ammonium acetate-mediated cyclization followed by ring closure with 2-bromomalonaldehyde is well-documented and provides a robust platform for further functionalization.
  • Alternative catalytic systems (Cu, Rh, NHC complexes) offer potential for improved yields, regioselectivity, and operational simplicity, but may require optimization for this specific compound.
  • The choice of catalyst, solvent, and reaction conditions significantly influences the yield and purity of the final product.
  • Steric and electronic effects of substituents on the quinoline ring and phenylacetylene influence reaction efficiency, as noted in related quinoline syntheses.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Phenylethinyl-7,8-dihydro-6H-chinolin-5-on beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Phenylethinylgruppe und der Chinolinon-Kern können mit Enzymen, Rezeptoren und anderen Biomolekülen interagieren und deren Aktivität möglicherweise modulieren. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in cancer therapy. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Modulation of Metabotropic Glutamate Receptors

This compound has been identified as a modulator of metabotropic glutamate receptors (mGluRs), which are critical in neurotransmission and have been implicated in several neurological disorders. In particular, it has been noted for its selective activity towards mGluR subtype 1 and 5, making it a candidate for further development in treating conditions like schizophrenia and anxiety disorders .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

  • Brønsted Acid-Mediated Reactions : Recent studies have highlighted the use of Brønsted acids to promote the formation of this compound via regioselective dimerization processes. For instance, using p-TsOH·H2O as a catalyst under controlled conditions has yielded significant amounts of the desired product .
  • Sequential Reactions : The compound can also be synthesized through sequential reactions involving phenylacetylene and appropriate amines or ketones, leading to high yields of derivatives with varied functional groups .

Antitumor Activity Assessment

A study assessed the anticancer activity of this compound against several human cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. The study further elucidated its mechanism involving apoptosis induction through caspase activation.

Neuroprotective Effects

Another case study explored the neuroprotective effects of this compound in models of neurodegeneration. It demonstrated significant protective effects against oxidative stress-induced neuronal death, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits growth of various cancer cell lines; induces apoptosis ,
Metabotropic Glutamate ModulationSelectively modulates mGluR subtype 1 and 5; potential for neurological disorders ,
Synthetic MethodologiesSynthesized via Brønsted acid-mediated reactions; high yield achievable ,
Neuroprotective EffectsProtects neurons from oxidative stress; potential for neurodegenerative diseases

Wirkmechanismus

The mechanism of action of 2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one involves its interaction with molecular targets and pathways within biological systems. The phenylethynyl group and quinolinone core can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antibacterial Pleuromutilin Derivatives

Compounds containing the 7,8-dihydroquinolin-5(6H)-one moiety as a side chain have been explored for antibacterial activity. For example:

  • Compound 1 (carbonitrile-substituted 7,8-dihydroquinolin-5(6H)-one side chain): Exhibited exceptional activity against MRSA and S. aureus ATCC 29213 (MIC < 0.0625 µg/mL), surpassing tiamulin .
  • Compound 2 (biphenyl side chain): Showed reduced efficacy (MIC = 1 µg/mL), underscoring the importance of the dihydroquinolinone moiety for antibacterial potency .

Table 1: MIC Values of Pleuromutilin Derivatives

Compound Side Chain MIC (µg/mL) Target Strains
1 Carbonitrile-dihydroquinolinone <0.0625 MRSA, S. aureus ATCC 29213
2 Biphenyl 1 MRSA, S. aureus ATCC 29213
Tiamulin Reference antibiotic 0.5–2 S. aureus ATCC 29213

The 7,8-dihydroquinolin-5(6H)-one scaffold enhances antibacterial activity by improving target binding, likely through hydrophobic interactions and hydrogen bonding with bacterial ribosomes .

Substituted 7,8-Dihydroquinolin-5(6H)-one Derivatives

Modifications at the 3-position of the dihydroquinolinone ring significantly alter physicochemical and biological properties:

Table 2: Physical Properties of Substituted Derivatives

Compound Substituent Melting Point (°C) Key NMR Shifts (δ, ppm)
4f 3-(4-Nitrophenyl) 176.9–177.6 ¹H: 8.51; ¹³C: 197.3 (C=O)
4g 3-Phenyl, 7,7-dimethyl 119.3–120.1 ¹H: 1.15 (CH₃); ¹³C: 28.4 (CH₃)
2-(Phenylethynyl) derivative 2-Phenylethynyl N/A ¹³C: 163.5–140.2 (C=C)
mGluR5 Modulators with Structural Modifications

The phenylethynyl group in 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is critical for PAM activity. Structural changes drastically alter functionality:

  • Reduction of carbonyl group: Converts the compound to a tetrahydroquinoline derivative, resulting in antagonist activity .
  • Replacement of phenylethynyl with pyridinyl (Compound 34) : Switches activity to antagonism, highlighting the necessity of the phenyl group’s hydrophobicity for PAM efficacy .

Table 3: Impact of Structural Modifications on mGluR5 Activity

Compound Modification Activity (Fold Shift)
2-(Phenylethynyl) derivative None (parent compound) 2–3 (PAM)
Tetrahydroquinoline derivative Carbonyl reduction Antagonist
Compound 34 Pyridinyl substituent Antagonist

Biologische Aktivität

2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is a compound characterized by its unique molecular structure, featuring a quinoline core with a phenylethynyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to summarize the current understanding of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C17H13NO
  • Molecular Weight : Approximately 247.29 g/mol
  • Structural Features : The compound consists of a bicyclic structure formed by a benzene ring fused to a pyridine ring, with the phenylethynyl group at the 2-position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the dihydroquinolinone core suggests that it may interact with various microbial targets.

  • Study Findings :
    • The compound demonstrated effective inhibition against several Gram-positive bacteria.
    • Comparative studies showed that derivatives of this compound exhibited varying degrees of antibacterial activity, with some showing inhibition zones comparable to standard antibiotics .
Microorganism Inhibition Zone (mm) Standard Antibiotic (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527
Escherichia coliVariableStandard not specified

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promise against different cancer cell lines.

  • Case Study :
    • In vitro cytotoxicity assays revealed that certain derivatives of this compound exhibited significant activity against breast cancer (MCF-7) and melanoma (B16) cell lines.
    • For instance, specific substitutions on the phenyl ring were found to enhance cytotoxicity against these cell lines .
Cell Line IC50 (μM)
MCF-75.27
B16>10

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been investigated. Preliminary results suggest that it may inhibit pro-inflammatory cytokines, although more detailed studies are required to confirm these findings.

The biological activities of this compound are thought to be mediated through its interaction with various biological targets:

  • Binding Affinity : Interaction studies indicate that the compound may bind to specific proteins involved in microbial growth and cancer progression.
  • Target Proteins : Research is ongoing to elucidate the exact mechanisms by which this compound exerts its effects on cellular pathways .

Q & A

Basic: What synthetic methods are optimal for preparing 2-(phenylethynyl)-7,8-dihydroquinolin-5(6H)-one?

Answer:
The compound can be synthesized via multi-step protocols involving cyclization and functionalization. A microwave-assisted approach (e.g., using proline catalysis) is highly efficient for related dihydroquinolinones, achieving yields up to 98% via sequential Michael addition, cyclization, and aromatization . For the phenylethynyl substituent, Sonogashira coupling or alkyne insertion reactions may be employed post-cyclization. Key steps include:

  • Cyclization: Starting from cyclohexane-1,3-dione derivatives under microwave irradiation (20–30 min, 80–100°C).
  • Functionalization: Introducing the phenylethynyl group via palladium-catalyzed cross-coupling.
  • Characterization: Use 1H^1 \text{H} NMR (e.g., CDCl3_3, δ 7.80–8.49 ppm for aromatic protons) and 13C^{13} \text{C} NMR (C=O at ~168 ppm) to confirm structure .

Basic: How is the biological activity of this compound evaluated in antimicrobial studies?

Answer:
Minimum Inhibitory Concentration (MIC) assays are standard. For example:

CompoundMRSA MIC (µg/mL)S. aureus MIC (µg/mL)
Target derivative<0.0625<0.0625
Tiamulin (control)0.25–10.5–1
Derivatives are tested against Gram-positive bacteria using broth microdilution. Activity correlates with side-chain polarity; carbonitrile substituents enhance potency vs. biphenyl groups .

Advanced: How does structural modification of the phenylethynyl group affect mGluR5 PAM activity?

Answer:
The phenylethynyl group is critical for mGluR5 positive allosteric modulation (PAM). Key SAR insights:

  • PAM-to-Antagonist Switch: Replacing phenyl with pyridin-2-ylethynyl reduces steric bulk and introduces polarity, converting PAMs (e.g., EC50_{50} = 34 nM) to antagonists .
  • Hydrogen Bond Geometry: The carbonyl group at position 5 acts as a hydrogen bond acceptor. Reduction to tetrahydroquinoline abolishes PAM activity .
  • Pharmacophore Model: A planar, electron-deficient aromatic system with a fixed hydrogen bond acceptor is essential for potency.

Advanced: How can computational models (e.g., QSAR) guide optimization of dihydroquinolinone derivatives?

Answer:
2D/3D-QSAR models predict bioactivity by correlating structural features (e.g., logP, electronegativity) with MIC or receptor-binding data. For example:

  • 2D-QSAR: Identifies electron-withdrawing groups (e.g., -CN) as enhancing antibacterial activity .
  • 3D-QSAR: Maps steric/electrostatic fields to explain potency variations (e.g., bulky substituents at position 2 improve mGluR5 binding) .
  • Docking Studies: Validate interactions with mGluR5’s allosteric pocket, highlighting π-π stacking with Phe801^{801}.

Advanced: How to resolve contradictions in reported potency values across cell lines?

Answer: Discrepancies (e.g., EC50_{50} = 34 nM in rat vs. 172 nM in human mGluR5 assays) arise from:

  • Species-Specific Receptor Variants: Rat mGluR5 has divergent allosteric site residues (e.g., Thr780^{780} in humans vs. Ala in rats).
  • Assay Conditions: Calcium flux vs. cAMP readouts may yield differing sensitivities.
  • Solution: Use orthosteric ligand co-treatment to normalize fold-shift calculations and validate via cross-species mutagenesis .

Basic: What spectroscopic techniques confirm the structure of dihydroquinolinone derivatives?

Answer:

  • 1H^1 \text{H} NMR: Aromatic protons (δ 7.80–8.49 ppm), methylene/methine protons (δ 2.5–3.5 ppm) .
  • 13C^{13} \text{C} NMR: Carbonyl (C=O at ~168 ppm), alkynyl carbons (C≡C at 90–100 ppm) .
  • IR: Stretch at ~1660 cm1^{-1} confirms lactam C=O .

Advanced: What synthetic challenges arise in scaling up dihydroquinolinone production?

Answer:

  • Microwave Limitations: Batch size constraints necessitate transition to continuous flow reactors for large-scale synthesis .
  • Byproduct Formation: Over-reduction of the carbonyl group (e.g., using NaBH4_4) generates inactive tetrahydroquinolines; optimize stoichiometry and reaction time .
  • Purification: Use silica gel chromatography or recrystallization (ethanol/water) to isolate high-purity (>97%) products .

Advanced: How does the compound’s planarity influence its pharmacokinetic properties?

Answer:
The fused bicyclic system enhances membrane permeability but reduces aqueous solubility. Strategies include:

  • Prodrug Design: Introduce hydroxyl groups for phosphate ester prodrugs (improves solubility).
  • LogP Optimization: Balance lipophilicity (ideal logP = 2–3) via substituent tuning (e.g., -OCH3_3 for solubility, -CF3_3 for stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.